6-Ethoxy-1-ethylbenzimidazole
Overview
Description
6-Ethoxy-1-ethylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C11H14N2O. It is a derivative of benzimidazole, characterized by the presence of an ethoxy group at the 6th position and an ethyl group at the 1st position of the benzimidazole ring.
Mechanism of Action
Target of Action
Benzimidazole compounds, which 6-ethoxy-1-ethylbenzimidazole is a derivative of, are known to act as corrosion inhibitors for various metals . They form a protective film on the metal surface, reducing the rate of corrosion .
Mode of Action
Benzimidazoles generally protect metals from corrosion by forming a film on the metal surface . This film acts as a barrier, preventing the corrosive solution from coming into contact with the metal .
Biochemical Pathways
The corrosion inhibition process typically involves the formation of a protective film on the metal surface, which could involve various chemical reactions .
Result of Action
The primary result of the action of this compound is likely to be the reduction of corrosion rates of metals. By forming a protective film on the metal surface, it prevents the corrosive solution from coming into direct contact with the metal, thereby reducing the rate of corrosion .
Action Environment
The efficacy and stability of this compound, like other corrosion inhibitors, can be influenced by various environmental factors. These may include the concentration of the inhibitor, the temperature, the pH of the solution, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions and identify the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is challenging to detail the effects of this product on various types of cells and cellular processes .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 6-Ethoxy-1-ethylbenzimidazole over time in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
There is limited information available on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1-ethylbenzimidazole typically involves the condensation of o-phenylenediamine with ethyl ethoxymethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1-ethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5th and 7th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives depending on the electrophilic reagent used.
Scientific Research Applications
6-Ethoxy-1-ethylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized as a corrosion inhibitor for metals and alloys
Comparison with Similar Compounds
6-Ethoxy-1-ethylbenzimidazole can be compared with other benzimidazole derivatives such as:
1-Ethylbenzimidazole: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Methoxy-1-ethylbenzimidazole: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its pharmacological properties.
5,6-Dimethylbenzimidazole: A simpler derivative with different substitution patterns, affecting its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethoxy-1-ethylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-13-8-12-10-6-5-9(14-4-2)7-11(10)13/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWAIFVLOIJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716506 | |
Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-84-8 | |
Record name | 1H-Benzimidazole, 6-ethoxy-1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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